3-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile is an organic compound with the molecular formula C10H11FN2O It is characterized by the presence of an amino group, a fluoro-substituted methoxyphenyl ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with a suitable amine and a nitrile source. One common method involves the use of a reductive amination reaction, where the aldehyde is first converted to an imine intermediate, followed by reduction to the corresponding amine. The nitrile group can be introduced using reagents such as cyanogen bromide or sodium cyanide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: Used in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile: C10H11FN2O
3-Amino-3-(3-fluoro-4-methoxyphenyl)propanamide: Similar structure but with an amide group instead of a nitrile group.
3-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
The presence of the nitrile group in this compound imparts unique reactivity compared to its amide and carboxylic acid analogs. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H11FN2O |
---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
3-amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H11FN2O/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6,9H,4,13H2,1H3 |
InChI Key |
NCHPPLBQUZLELO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC#N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.